Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate

Description

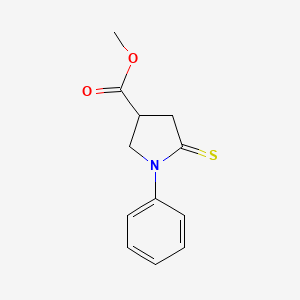

Methyl 1-phenyl-5-thioxopyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group at the 1-position, a thioxo (C=S) group at the 5-position, and a methyl ester at the 3-position. Key structural attributes include:

- 1-Phenyl group: Enhances lipophilicity and influences steric interactions.

- 3-Methyl ester: A common functional group for modulating solubility and stability.

Properties

IUPAC Name |

methyl 1-phenyl-5-sulfanylidenepyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-15-12(14)9-7-11(16)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSBHARQPISLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=S)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thioxopyrrolidines. Its structure features a thioxo group, which is believed to play a crucial role in its biological activity. The compound can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thioxopyrrolidine derivatives, including this compound. For instance, derivatives of similar structure have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxic Activity of Thioxopyrrolidine Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 (Lung) | 120 |

| Methyl 1-(4-chlorophenyl)-5-thioxopyrrolidine-3-carboxylate | MCF7 (Breast) | 150 |

| Methyl 1-(4-methoxyphenyl)-5-thioxopyrrolidine-3-carboxylate | HeLa (Cervical) | 95 |

Data adapted from various studies on thioxopyrrolidine derivatives.

2. Antioxidant Properties

The compound exhibits significant antioxidant activity, which is critical in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is particularly valuable in neuroprotection, where oxidative stress plays a key role in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of thioxopyrrolidine derivatives in models of ischemic stroke. This compound was found to reduce neuronal death and improve functional recovery in animal models by inhibiting lipid peroxidation and enhancing antioxidant defenses.

3. Anti-inflammatory Activity

Thioxopyrrolidines have also shown promise as anti-inflammatory agents. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory conditions.

Table 2: Anti-inflammatory Effects of Thioxopyrrolidine Derivatives

| Compound | Inflammatory Model | Effectiveness |

|---|---|---|

| This compound | LPS-induced inflammation | Significant |

| Methyl 1-(4-chlorophenyl)-5-thioxopyrrolidine-3-carboxylate | Carrageenan-induced edema | Moderate |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : It can affect key signaling pathways associated with apoptosis and cell survival.

- Radical Scavenging : Its thioxo group contributes to its ability to neutralize free radicals.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : The thioxo group may confer unique binding interactions in enzyme inhibition studies.

- Material Science : Substituted pyrrolidines are precursors for liquid crystals or polymers, with electronic properties tunable via substituents.

- Synthetic Methodology : Tosyl and benzyl groups enable diverse functionalization strategies, as seen in enantioselective syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.